molecular formula C23H23N5O3 B12132536 N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide

N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide

Cat. No.: B12132536
M. Wt: 417.5 g/mol
InChI Key: RJPJJDAWZVRZAI-UHFFFAOYSA-N
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Description

N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridino[2,3-d]pyridino[1,2-a]pyrimidine core, which is a fused ring system incorporating nitrogen atoms. The presence of the methoxyphenyl and ethyl groups further adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide can be achieved through a multi-step process involving several key reactions:

    Starting Materials: The synthesis begins with the preparation of ethyl 3-aryl-2-cyanoprop-2-enoates and N1, N3-bis(2-methoxyphenyl)propanediamide.

    Michael Addition: The ethyl 3-aryl-2-cyanoprop-2-enoates undergo a Michael addition reaction with N1, N3-bis(2-methoxyphenyl)propanediamide in the presence of triethylamine as a catalyst in anhydrous ethanol. This reaction can be carried out at room temperature or under reflux conditions.

    Intramolecular Cyclization: The intermediate Michael adduct undergoes intramolecular cyclization to form the desired piperidine derivative.

Chemical Reactions Analysis

N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Scientific Research Applications

N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the interactions between heterocyclic compounds and biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide involves its interaction with specific molecular targets. The compound’s imino and methoxyphenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide can be compared to other similar compounds, such as:

    Ethyl 4-aryl-2-imino-1-(2-methoxyphenyl)-5-[(2-methoxyphenyl)carbamoyl]-6-oxopiperidine-3-carboxylates: These compounds share a similar piperidine core but differ in the substituents attached to the ring.

    Benzimidazole Derivatives: Benzimidazoles are another class of heterocyclic compounds with diverse biological activities.

The uniqueness of N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide lies in its fused ring system and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-ethyl-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-4-25-22(29)17-12-18-21(26-20-14(2)6-5-11-27(20)23(18)30)28(19(17)24)13-15-7-9-16(31-3)10-8-15/h5-12,24H,4,13H2,1-3H3,(H,25,29)

InChI Key

RJPJJDAWZVRZAI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=C(C=C4)OC

Origin of Product

United States

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